4-Methoxyphenyl diethylcarbamate
Description
4-Methoxyphenyl diethylcarbamate is an organic compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a diethylcarbamate (-O(CO)N(C₂H₅)₂) moiety.
The diethylcarbamate group is known to participate in hydrogen bonding and π-π stacking interactions, which are critical in biological systems, as seen in indole derivatives targeting enzymes like BuChE . The para-methoxy substituent is electron-donating, influencing electronic properties such as charge transfer and emission characteristics, as observed in quinazoline derivatives .
Properties
CAS No. |
85630-18-8 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(4-methoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
ULYHZFSLDZHJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The electronic and steric effects of substituents on the phenyl ring significantly alter the chemical and physical properties of diethylcarbamate derivatives. Below is a comparative analysis of key compounds:
*Inferred or calculated based on structural analogs.
Key Observations:
- Substituent Position : Para-substituted methoxy (e.g., 4-Methoxyphenyl) enhances π-electron delocalization compared to ortho-substituted analogs (e.g., 2-Methoxyphenyl), which suffer from steric effects .
- Electron Effects: Electron-donating groups (e.g., -OCH₃) increase emission wavelengths in fluorophores but may reduce intensity due to intramolecular charge transfer (ICT) . Electron-withdrawing groups (e.g., -NO₂) increase reactivity in electrophilic substitutions .
- Biological Interactions: Diethylcarbamates with planar aromatic systems (e.g., quinoline or indole derivatives) exhibit stronger enzyme binding via π-π stacking, whereas bulky substituents (e.g., 4-methylquinolinyl) may limit bioavailability .
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